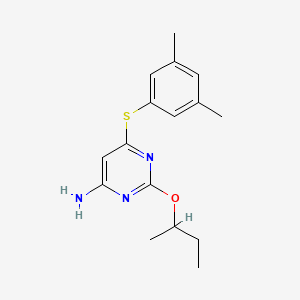![molecular formula C12H13N5O B15213131 2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde CAS No. 16597-42-5](/img/structure/B15213131.png)
2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by treating 2,4-diamino-6-chloropyrimidine with phosphorus oxychloride.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction using boiling piperidine under neat conditions to afford the desired product in high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include piperidine and other amines, typically under boiling conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing various pharmacologically active molecules, including anti-tubercular agents.
Biological Research: It serves as a precursor for designing inhibitors targeting specific enzymes, such as dihydrofolate reductase in Mycobacterium tuberculosis.
Material Science: The compound’s unique structure makes it suitable for developing novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, in anti-tubercular applications, the compound targets dihydrofolate reductase, inhibiting its activity and thereby disrupting the folate pathway essential for bacterial growth . The aldehyde group in the compound can also form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
2,4-Diamino-6-chloropyrimidine: This compound is a precursor in the synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde.
2,4-Diamino-5-cyano-6-(2-phosphonomethoxy)ethoxypyrimidine: Known for its antiviral activity.
Pyrazolo[3,4-d]pyrimidine: A compound with significant cytotoxic activities against cancer cell lines.
Uniqueness: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites in proteins makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors.
Propriétés
Numéro CAS |
16597-42-5 |
|---|---|
Formule moléculaire |
C12H13N5O |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2,4-diamino-6-(4-methylanilino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H13N5O/c1-7-2-4-8(5-3-7)15-11-9(6-18)10(13)16-12(14)17-11/h2-6H,1H3,(H5,13,14,15,16,17) |
Clé InChI |
UMJHPTLILDCPRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2C=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)





![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
![5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15213099.png)




![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
